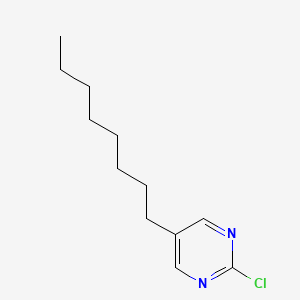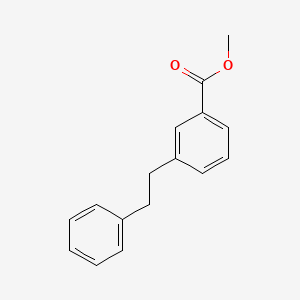
3-Phenethyl-benzoic acid methyl ester
Overview
Description
Synthesis Analysis
Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . For example, in one study, a mixture was stirred, cooled to 5 – 10°C in an ice bath, treated dropwise with Et 3 N (2.67 g, 26.4 mmol) in anhydrous dioxane and benzoylchloride (1.85 g, 13.2 mmol) in anhydrous dioxane, and stirred for 30 min at room temperature and 2 h at 60 – 65°C .Molecular Structure Analysis
The molecular structure of an ester is typically represented as R-COO-R’, where R and R’ can be a variety of carbon-containing substituents .Chemical Reactions Analysis
Esters can undergo several types of reactions, including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . They can also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely. They are lipophilic, characterized by low molecular weights and high melting points . Unfortunately, specific properties for “3-Phenethyl-benzoic acid methyl ester” were not found.Mechanism of Action
Future Directions
Esters are important building blocks in pharmaceuticals and fine chemicals . They are also present in a number of important biological molecules and have several commercial and synthetic applications . Therefore, the development of versatile synthetic methods of esters is still an important research topic in organic chemistry .
properties
IUPAC Name |
methyl 3-(2-phenylethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXYPQDVOVOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid,3-(2-phenylethyl)-,methyl ester | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

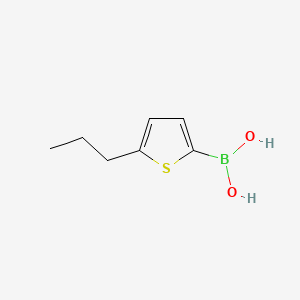
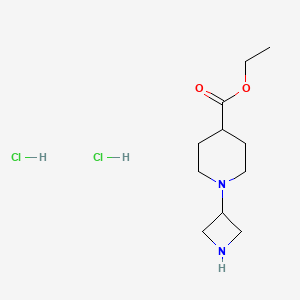

![4-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine](/img/structure/B573555.png)
![(4S,8AS)-1-Oxooctahydropyrrolo[1,2-A]pyrazine-4-carboxylic acid](/img/structure/B573556.png)
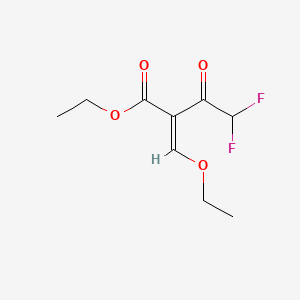
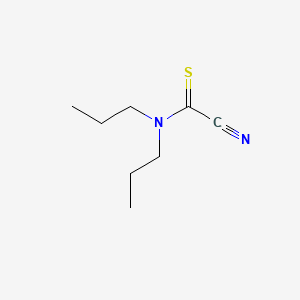
![(3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride](/img/structure/B573561.png)
![1H-Pyrrolo[2,1,5-CD]pyrrolizine](/img/structure/B573564.png)

